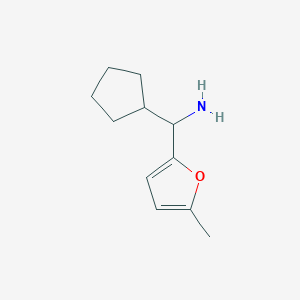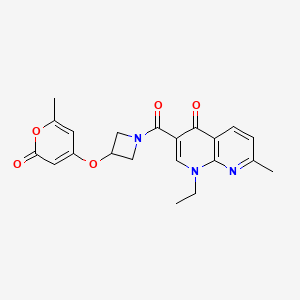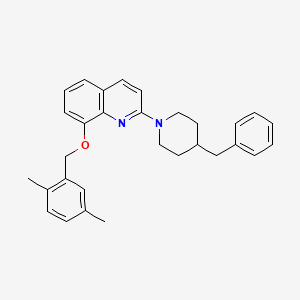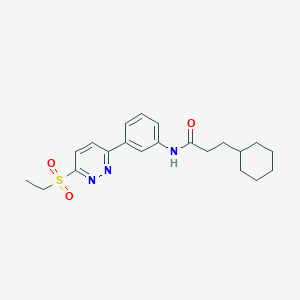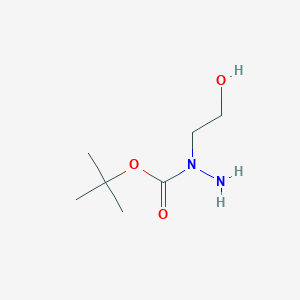
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C7H16N2O3. It is a derivative of hydrazinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbazate or N-tert-butoxycarbonylhydrazine, has been reported. The preparation methods involve reactions from MeS–C(=O)–Cl 2 via MeS–C(=O)–Ot-Bu 3 or from PhO–C(=O)–Cl 4 via PhO–C(=O)–Ot-Bu 5 .Molecular Structure Analysis
The molecular structure of similar compounds has been determined through X-ray diffraction studies . For instance, the structure of tert-butyl carbazate was found to have four independent molecules forming a repeat unit packed in the crystal in alternating pairs with orthogonal orientation .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, tert-butyl carbazate has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group. It has also been used in a reaction followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl carbazate has a melting point of 41–42 °C .Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
“Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate” could potentially be used as a building block or intermediate in the synthesis of several novel organic compounds . These could include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
The compound could potentially be used in the diazotisation process to form tert-butyl azidoformate . This compound is useful for introducing the “Boc” protecting group, which is commonly used in organic synthesis .
Synthesis of Di-tert-butyl Azodicarboxylate
There’s a potential application in the synthesis of di-tert-butyl azodicarboxylate . This can be achieved by the reaction between tert-butyl azidoformate and “Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate”, followed by oxidation .
Alzheimer’s Disease Research
While not directly related, a similar compound, “Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate”, has been used in the design, synthesis, and evaluation of a novel series of oxadiazine gamma secretase modulators for familial Alzheimer’s disease. It’s possible that “Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate” could have similar applications in medicinal chemistry.
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-amino-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9(8)4-5-10/h10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQGMKRHNHNWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

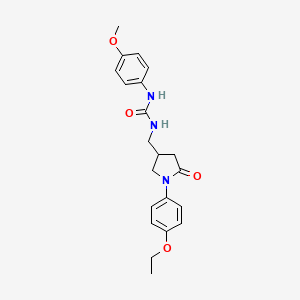
![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2971882.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)
![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971885.png)

